2-(3-Methylbut-1-ynyl)cyclopentan-1-one
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Overview
Description
2-(3-Methylbut-1-ynyl)cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a 3-methylbut-1-ynyl group. This compound is of interest in various scientific fields due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopentanone and 3-methylbut-1-yne.
Reaction Conditions: The reaction involves a nucleophilic addition followed by a dehydration step. Common catalysts include palladium or copper-based catalysts.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent quality and yield.
Purification: The compound is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Oxidation: Oxidation reactions can convert the compound to its corresponding carboxylic acid.
Reduction: Reduction reactions can reduce the triple bond to a double or single bond.
Substitution: Substitution reactions can replace the alkyne group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Reagents such as hydrogen (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, CN-) are used.
Major Products Formed:
Oxidation: Cyclopentanone-1-carboxylic acid.
Reduction: Cyclopentanone-1-ene or cyclopentanone-1-ol.
Substitution: Halogenated or cyanated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through its reactivity with various biological targets. The alkyne group can interact with enzymes, potentially inhibiting or activating them. The cyclopentanone ring can participate in hydrogen bonding and other non-covalent interactions, influencing molecular pathways.
Comparison with Similar Compounds
2-(3-Methylbut-2-enyl)cyclopentan-1-one: Similar structure but with a double bond instead of a triple bond.
2-(But-3-ynyl)cyclopentan-1-one: Similar structure but without the methyl group.
Uniqueness:
The presence of the methyl group and the triple bond in 2-(3-Methylbut-1-ynyl)cyclopentan-1-one provides unique reactivity and stability compared to its analogs.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure allows for a wide range of chemical transformations, making it an important compound in organic chemistry and beyond.
Properties
Molecular Formula |
C10H14O |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-(3-methylbut-1-ynyl)cyclopentan-1-one |
InChI |
InChI=1S/C10H14O/c1-8(2)6-7-9-4-3-5-10(9)11/h8-9H,3-5H2,1-2H3 |
InChI Key |
ZMEFLOKAORPBNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C#CC1CCCC1=O |
Origin of Product |
United States |
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